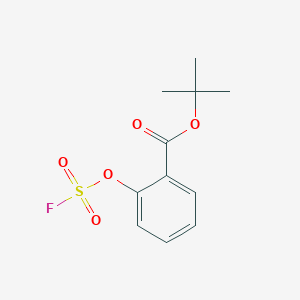

Tert-butyl 2-fluorosulfonyloxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

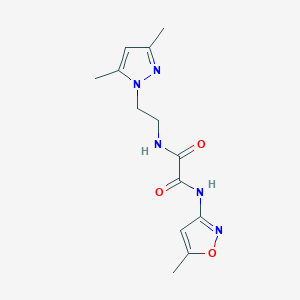

“Tert-butyl 2-fluorosulfonyloxybenzoate” likely contains a benzoate group, a tert-butyl group, and a fluorosulfonyloxy group. The tert-butyl group is a common alkyl group in organic chemistry, known for its bulky nature . The benzoate group is a common ester group derived from benzoic acid, often used in organic synthesis . The fluorosulfonyloxy group is less common and might impart unique reactivity to the compound .

Synthesis Analysis

While specific synthesis methods for “Tert-butyl 2-fluorosulfonyloxybenzoate” are not available, tert-butyl groups are often introduced using tert-butyl alcohol or tert-butyl chloride . Benzoate esters can be formed via the reaction of benzoic acid with alcohols in the presence of a catalyst . The introduction of a fluorosulfonyloxy group might involve more specialized conditions .Molecular Structure Analysis

The molecular structure of “Tert-butyl 2-fluorosulfonyloxybenzoate” would likely show distinct regions corresponding to the tert-butyl, benzoate, and fluorosulfonyloxy groups . The exact structure would depend on the specific arrangement of these groups within the molecule.Chemical Reactions Analysis

The reactivity of “Tert-butyl 2-fluorosulfonyloxybenzoate” would likely be influenced by the presence of the tert-butyl, benzoate, and fluorosulfonyloxy groups . The tert-butyl group is generally non-reactive, while the benzoate ester could participate in reactions like hydrolysis or transesterification . The fluorosulfonyloxy group might confer unique reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 2-fluorosulfonyloxybenzoate” would depend on the specific structure of the compound. Tert-butyl groups often confer volatility and hydrophobicity . Benzoate esters have varying solubility depending on the specific structure .Applications De Recherche Scientifique

OLED Emitters

“Tert-butyl 2-fluorosulfonyloxybenzoate” derivatives have been utilized in the design of Organic Light-Emitting Diodes (OLEDs) . These compounds serve as multi-functional luminophores that exhibit thermally activated delayed fluorescence (TADF) and aggregation-induced emission enhancement . The tert-butyl groups contribute to the formation of crystalline polymorphs, which are essential for the color-changing properties of the emitters used in OLEDs .

Asymmetric Synthesis

The compound plays a role in the synthesis of N-heterocycles via sulfinimines. Chiral sulfinamides, such as those derived from “Tert-butyl 2-fluorosulfonyloxybenzoate,” are crucial chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . This methodology provides access to structurally diverse compounds that are significant in pharmaceuticals and therapeutics .

Fluorinated Phenyl tert-Butyl Nitroxides

In the field of molecular sensing and imaging , “Tert-butyl 2-fluorosulfonyloxybenzoate” derivatives are used to obtain functionalized fluorinated phenyl tert-butyl nitroxides. These compounds are synthesized through a sequential substitution process and are important for creating sensitive 19F-labeled NMR probes .

Perfluoro-tert-butylation

The compound is involved in the regioselective aromatic perfluoro-tert-butylation . This process is crucial for introducing the perfluoro-tert-butyl group into arenes, which is a significant step in the development of pharmaceuticals, agrochemicals, and other fluorine-containing materials .

Liquid Crystalline Materials

“Tert-butyl 2-fluorosulfonyloxybenzoate” is used in the development of liquid crystalline materials . Its unique electronic properties enable it to impart favorable steric, electronic, and hydrophobic properties to molecules, enhancing their performance in various applications .

Chiral Catalysts Performance Tuning

The compound’s derivatives are employed to tune the performance of chiral catalysts . This application is particularly relevant in asymmetric reactions, where high efficiency and enantioselectivity are desired .

Mécanisme D'action

Target of Action

Tert-butyl 2-fluorosulfonyloxybenzoate is a complex organic compound. Similar compounds, such as tert-butyl alcohol, are known to interact with various enzymes and proteins .

Mode of Action

It’s known that the tert-butyl group can modulate the self-assembly behavior of organic molecules on surfaces . The fluorosulfonyl group might also play a role in the compound’s interaction with its targets .

Biochemical Pathways

The tert-butyl group is known to have implications in various biosynthetic and biodegradation pathways .

Pharmacokinetics

Similar compounds, such as tert-butyl alcohol, have been studied, and their properties might provide some insight .

Result of Action

It’s known that the tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents .

Action Environment

The stability and reactivity of similar compounds, such as tert-butyl alcohol, are known to be influenced by environmental conditions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 2-fluorosulfonyloxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO5S/c1-11(2,3)16-10(13)8-6-4-5-7-9(8)17-18(12,14)15/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYDQJYNMWSYIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-fluorosulfonyloxybenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)prop-2-enamide](/img/structure/B2778733.png)

![N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]but-2-ynamide](/img/structure/B2778734.png)

![2-(2-iodobenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2778735.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2778736.png)

acetonitrile](/img/structure/B2778737.png)

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide](/img/structure/B2778747.png)

![4-[2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2778752.png)